molecular formula C17H13NO3 B11841123 Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- CAS No. 97850-37-8

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

Cat. No.: B11841123
CAS No.: 97850-37-8
M. Wt: 279.29 g/mol
InChI Key: JGGAMHOLNQQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is an organic compound that features both phenolic and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and 7-aminoquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 7-aminoquinoline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenolic and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-6-YL)ETHANONE: Similar structure but with the quinoline moiety at a different position.

    1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-7-YL)ETHANONE: Contains an isoquinoline moiety instead of quinoline.

Uniqueness

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is unique due to the specific positioning of the quinoline moiety, which can influence its chemical reactivity and biological activity

Properties

CAS No.

97850-37-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-quinolin-7-ylethanone

InChI

InChI=1S/C17H13NO3/c19-13-5-6-14(17(21)10-13)16(20)9-11-3-4-12-2-1-7-18-15(12)8-11/h1-8,10,19,21H,9H2

InChI Key

JGGAMHOLNQQBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)C3=C(C=C(C=C3)O)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.